N-Boc-2-(3'-Chlorophenyl)-L-glycine
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Overview
Description
N-Boc-2-(3'-Chlorophenyl)-L-glycine is a derivative of glycine, an amino acid, which has been modified to include a tert-butoxycarbonyl (Boc) protecting group and a chlorophenyl substituent. This compound is of interest in the field of organic chemistry and pharmaceutical research due to its potential as an intermediate in the synthesis of more complex molecules, including peptides and peptidomimetics.
Synthesis Analysis
The synthesis of related N-Boc-protected amino acids typically involves the introduction of the Boc group to protect the amino functionality during the synthetic process. For example, the synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate, a related compound, is achieved through the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, yielding the product in near quantitative yield without the need for chromatography . Similarly, N-Boc-protected arylglycines can be synthesized by reacting diethyl N-Boc-iminomalonate with organomagnesium reagents, followed by hydrolysis to produce the arylglycines .
Molecular Structure Analysis
The molecular structure of N-Boc-2-(3'-Chlorophenyl)-L-glycine would feature a Boc group attached to the nitrogen atom of the glycine, providing steric bulk and protecting the amino group. The chlorophenyl group would be attached to the alpha carbon of the glycine, influencing the compound's electronic properties and potentially its reactivity. The presence of the chlorophenyl group could also affect the molecule's overall conformation and its ability to participate in further chemical reactions.
Chemical Reactions Analysis
Compounds similar to N-Boc-2-(3'-Chlorophenyl)-L-glycine can undergo a variety of chemical reactions. For instance, N-(Boc)-L-(2-Bromoallyl)-glycine, a compound with a bromoallyl substituent, can be used as an intermediate for the synthesis of optically active unnatural amino acids . The Boc group can be removed under acidic conditions, allowing the free amino group to participate in subsequent reactions, such as peptide coupling. The presence of a halogen on the aromatic ring, like chlorine, can facilitate further functionalization through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-2-(3'-Chlorophenyl)-L-glycine would be influenced by both the Boc group and the chlorophenyl moiety. The Boc group is known to increase the steric bulk and hydrophobicity of the molecule, which can affect its solubility in various solvents. The chlorophenyl group can contribute to the compound's crystallinity and stability, as well as its reactivity in certain chemical environments. The exact physical properties such as melting point, boiling point, and solubility would need to be determined experimentally for this specific compound.
Scientific Research Applications
Chemical Ligation and Synthesis Applications
N-Boc-2-(3'-Chlorophenyl)-L-glycine is employed in various synthetic applications. For instance, Crich and Banerjee (2007) utilized a related N-Boc amino acid in the synthesis of complex peptides through native chemical ligation, demonstrating its utility in peptide bond formation (Crich & Banerjee, 2007). Similarly, Calí and Begtrup (2004) used diethyl N-Boc-iminomalonate, a glycine equivalent, for synthesizing substituted aryl N-Boc-aminomalonates, which upon hydrolysis produce arylglycines, highlighting the use of N-Boc protected amino acids in the preparation of glycine derivatives (Calí & Begtrup, 2004).
Peptide Synthesis and Modification
N-Boc amino acids are also instrumental in peptide synthesis and modifications. For instance, Wojciechowski and Hudson (2008) described the synthesis of peptide nucleic acid monomers using N-Boc-protected nucleobase moieties, showcasing the role of N-Boc amino acids in nucleic acid chemistry (Wojciechowski & Hudson, 2008). Additionally, Zhao Yi-nan and Melanie Key (2013) discussed the synthesis of polypeptides using N-Boc-protected amino acids, emphasizing their importance in simplifying and improving peptide synthesis (Zhao Yi-nan & Key, 2013).
Safety And Hazards
In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes in contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .
Future Directions
properties
IUPAC Name |
(2S)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMKFLAFNZFBBB-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428022 |
Source
|
Record name | N-Boc-2-(3'-Chlorophenyl)-L-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-(3'-Chlorophenyl)-L-glycine | |
CAS RN |
1217643-80-5 |
Source
|
Record name | N-Boc-2-(3'-Chlorophenyl)-L-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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